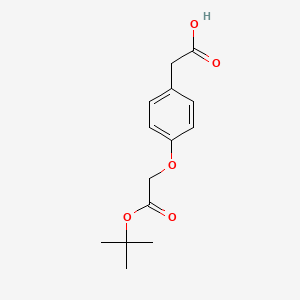
(4-tert-Butoxycarbonylmethoxyphenyl)-acetic acid
Overview
Description
(4-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4-tert-Butoxycarbonylmethoxyphenyl)-acetic acid, also known by its CAS number 119293-45-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl group and a methoxyphenyl moiety. These structural components are believed to contribute to its biological activities.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. A study involving human T-cell lymphoma cell lines demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific cellular pathways. The mechanism appears to involve the modulation of apoptosis-related proteins, leading to increased cell death in malignant cells .
Anti-inflammatory Effects
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. The underlying mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Apoptotic Pathways : The compound influences apoptotic signaling by modulating proteins such as Bcl-2 and caspases, which are essential for the regulation of cell death .
- Cytokine Production : It affects the transcription factors involved in cytokine production, thereby reducing inflammation and tissue damage associated with chronic inflammatory conditions.
Research Findings and Case Studies
Several studies have elucidated the biological activities of this compound:
- Study on Human T-cell Lymphoma : This study highlighted the compound's ability to induce apoptosis in T-cell lymphoma cells, showing a dose-dependent response in cell viability assays .
- Inflammation Model : In an experimental model of inflammation, this compound significantly reduced edema and inflammatory cytokine levels, indicating its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (4-Methoxyphenyl)acetic acid | Anticancer | Apoptosis induction |
| 4-(Hydroxymethyl)benzoic acid | Anti-inflammatory | Cytokine inhibition |
| 3-(4-tert-Butyloxy)benzoic acid | Antioxidant | Free radical scavenging |
Properties
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-13(17)9-18-11-6-4-10(5-7-11)8-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEMPYOXGPAGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















